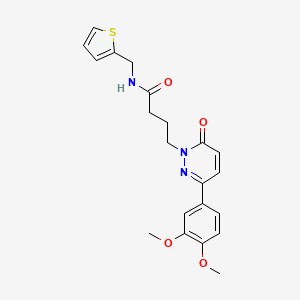

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

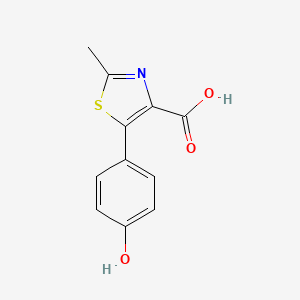

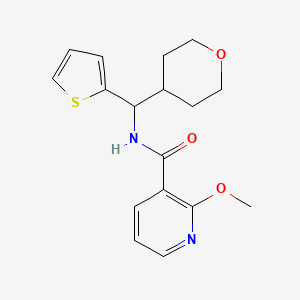

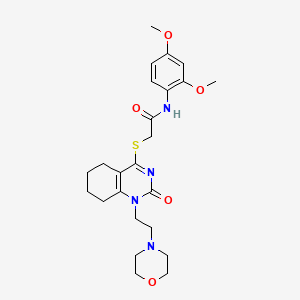

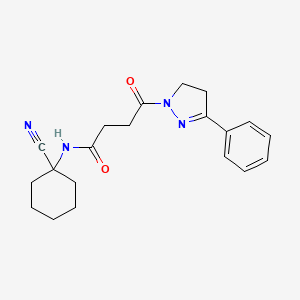

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.

BenchChem offers high-quality 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Target

The compound has been investigated as a potential antibacterial target. Specifically, it interacts with a key enzyme called 3,4-Dihydroxy-2-butanone-4-phosphate synthase (DHBPs) . DHBPs play a critical role in the biosynthesis of riboflavin (vitamin B12). In bacteria, riboflavin is essential for survival and growth. If bacteria cannot acquire sufficient riboflavin from their environment, they must synthesize it internally. DHBPs convert ribulose-5-phosphate (Ru5P) into 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) and formate, which are crucial precursors for riboflavin synthesis. Since humans lack the ability to synthesize riboflavin, enzymes like DHBPs involved in riboflavin biosynthesis become potential targets for antibacterial drugs .

Structural Biology and Drug Design

Understanding the three-dimensional structure of DHBPs is essential for designing novel antibacterial agents. By cloning, expressing, and purifying DHBPs from Streptococcus pneumoniae, researchers can analyze its structure and identify potential binding sites for drug molecules. This knowledge serves as a foundation for structure-based drug design, aiming to develop next-generation antibiotics that specifically inhibit DHBPs .

Metabolic Pathway Studies

Studying the role of this compound in riboflavin biosynthesis sheds light on metabolic pathways. Researchers investigate how DHBPs interact with other enzymes and metabolites within the riboflavin pathway. Insights gained from these studies contribute to our understanding of microbial metabolism and may lead to innovative therapeutic strategies .

Enzyme Kinetics

DHBPs exhibit enzymatic activity in the presence of magnesium ions (Mg2+). Under optimal conditions (25°C and pH 7.5), DHBPs efficiently convert ribulose-5-phosphate to DHBP and formate. Detailed kinetic studies help elucidate the catalytic mechanism and substrate specificity of DHBPs, providing valuable information for drug development .

Synthetic Biology

Researchers explore the potential of DHBPs in synthetic biology applications. By manipulating the riboflavin biosynthesis pathway, they can enhance riboflavin production or engineer bacteria to produce other valuable compounds. DHBPs play a central role in these endeavors, making them a subject of interest in synthetic biology research .

Nutritional Science

Riboflavin is an essential nutrient for humans, involved in various metabolic processes. While we cannot synthesize riboflavin ourselves, understanding its biosynthesis in bacteria provides insights into nutritional requirements. Additionally, studying DHBPs may reveal ways to enhance riboflavin availability in food sources or supplements .

properties

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-27-18-9-7-15(13-19(18)28-2)17-8-10-21(26)24(23-17)11-3-6-20(25)22-14-16-5-4-12-29-16/h4-5,7-10,12-13H,3,6,11,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWIQGWWORPXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)

![N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2580349.png)

![4-[[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2580351.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide](/img/structure/B2580361.png)